molecular formula C14H12N2O2 B14043371 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile

2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile

Cat. No.: B14043371
M. Wt: 240.26 g/mol
InChI Key: FZJSXODKDDHYDI-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with hydroxy and methoxy groups, and a benzonitrile moiety with a methyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then coupled with the benzonitrile moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine ketone, while reduction can produce a pyridine amine .

Scientific Research Applications

2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxypyridine: Shares the pyridine ring with hydroxy and methoxy groups.

    4-Methylbenzonitrile: Contains the benzonitrile moiety with a methyl group.

    2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

2-(2-Hydroxy-5-methoxypyridin-4-yl)-4-methylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(5-methoxy-2-oxo-1H-pyridin-4-yl)-4-methylbenzonitrile

InChI

InChI=1S/C14H12N2O2/c1-9-3-4-10(7-15)11(5-9)12-6-14(17)16-8-13(12)18-2/h3-6,8H,1-2H3,(H,16,17)

InChI Key

FZJSXODKDDHYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C2=CC(=O)NC=C2OC

Origin of Product

United States

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